1-(Piperidin-1-ylmethyl)-6-azaspiro[2.5]octane dihydrochloride
Description
Overview of 1-(Piperidin-1-ylmethyl)-6-azaspiro[2.5]octane dihydrochloride
This compound represents a sophisticated example of spirocyclic amine chemistry, characterized by its unique molecular architecture that incorporates both piperidine and azaspiro structural elements. The compound is officially registered under Chemical Abstracts Service number 1427380-79-7 and maintains the molecular formula C13H26Cl2N2 with a molecular weight of 281.26 daltons. The systematic nomenclature reflects its complex three-dimensional structure, where a piperidine ring is connected through a methylene bridge to a six-azaspiro[2.5]octane core system. This structural arrangement creates a rigid, three-dimensional framework that differs significantly from traditional linear or cyclic organic molecules.
The compound exists as a dihydrochloride salt, which enhances its solubility characteristics and stability profile under ambient conditions. The presence of two hydrochloride groups indicates that the molecule contains two basic nitrogen centers capable of protonation, a feature that significantly influences its chemical behavior and potential biological interactions. The spirocyclic nature of the compound is particularly noteworthy, as this structural motif has become increasingly important in modern drug discovery efforts due to its ability to project functional groups into three-dimensional space in a manner that can optimize interactions with biological targets.
Structurally, the compound features a unique spiro junction where two ring systems share a single carbon atom, creating a distinctive molecular geometry that cannot be achieved through simple ring fusion or linear connectivity. This spiro arrangement contributes to the compound's rigidity and defines its overall three-dimensional shape, properties that are crucial for its potential applications in medicinal chemistry. The piperidine moiety, one of the most prevalent nitrogen-containing heterocycles in pharmaceutical compounds, adds to the molecule's potential for biological activity.
The compound's identification through multiple database systems, including its MDL number MFCD23144109 and PubChem CID 71757757, reflects its established presence in chemical literature and commercial availability for research purposes. These registration numbers facilitate tracking and procurement of the compound for research applications across various scientific disciplines.
Historical Context and Discovery
The development of this compound emerges from the broader historical evolution of spirocyclic chemistry, which has experienced significant advancement over the past several decades. Spirocyclic compounds have attracted considerable attention in organic synthesis due to their unique three-dimensional architectures and the challenges they present in terms of synthetic methodology development. The specific compound under discussion represents a convergence of two important chemical themes: the utilization of piperidine as a privileged scaffold in medicinal chemistry and the exploration of spirocyclic frameworks as novel structural motifs for drug discovery.
The historical trajectory of spirocyclic compound development can be traced through the evolution of synthetic organic chemistry methodologies that enabled access to these complex three-dimensional structures. Traditional synthetic approaches often struggled to efficiently construct spirocyclic systems, particularly those incorporating multiple nitrogen atoms as seen in this compound. The development of more sophisticated synthetic methodologies, including photoredox catalysis and automated continuous flow synthesis, has significantly enhanced access to spirocyclic chemical space. These methodological advances have been crucial in enabling the preparation of compounds like this compound with sufficient purity and yield for research applications.
The specific emergence of this compound in the chemical literature reflects the growing recognition of spirocyclic tetrahydronaphthyridines and related structures as valuable scaffolds for drug discovery campaigns. Research has demonstrated that these three-dimensional frameworks can provide access to chemical space that is difficult to achieve through conventional drug design approaches. The compound's development likely occurred within the context of broader efforts to expand the available toolkit of three-dimensional building blocks for pharmaceutical research, addressing the pharmaceutical industry's need for novel scaffolds that can interact with biological targets in unique ways.
The commercial availability of this compound through multiple chemical suppliers indicates its established utility in research applications and suggests a history of successful synthetic development that has enabled reliable production. The compound's presence in major chemical databases and its assignment of standard identification numbers reflect its integration into the broader chemical research infrastructure, indicating that its discovery and development have progressed to the point where it can serve as a reliable research tool for the scientific community.
Significance in Organic and Medicinal Chemistry Research
The significance of this compound in contemporary chemical research stems from its unique position at the intersection of several important areas of scientific inquiry. In organic chemistry, the compound represents an exemplar of advanced spirocyclic architecture that challenges traditional synthetic methodologies and provides opportunities for the development of new synthetic approaches. The complex three-dimensional structure of this compound requires sophisticated synthetic strategies that push the boundaries of current chemical knowledge and methodology development.
From a medicinal chemistry perspective, the compound's structural features align with several current trends in pharmaceutical research. The incorporation of piperidine, one of the most successful nitrogen-containing heterocycles in approved pharmaceuticals, provides a foundation for potential biological activity. The spirocyclic framework adds a three-dimensional aspect that can enhance selectivity and potency in biological systems by providing a rigid scaffold that projects functional groups into optimal geometric arrangements for target binding. This structural rigidity can lead to improved pharmacological profiles compared to more flexible molecular architectures.
The compound's potential applications extend beyond its direct use as a pharmaceutical agent to include its utility as a synthetic building block for the construction of more complex molecular architectures. The presence of multiple nitrogen atoms provides numerous opportunities for further functionalization and derivatization, enabling the synthesis of compound libraries based on this core structure. This versatility makes the compound particularly valuable for combinatorial chemistry approaches and structure-activity relationship studies in drug discovery programs.
Research into spirocyclic compounds has demonstrated their importance in accessing three-dimensional chemical space that is often underexplored in traditional medicinal chemistry approaches. The unique geometry of spirocyclic systems can provide access to binding interactions that are difficult to achieve with conventional molecular frameworks, potentially leading to the discovery of novel mechanisms of action and improved therapeutic profiles. This aspect is particularly important in the context of modern drug discovery, where there is increasing emphasis on exploring novel chemical space to address challenging therapeutic targets.
The compound's significance is further enhanced by recent advances in synthetic methodology that have improved access to spirocyclic chemical space. The development of automated, continuous flow synthesis approaches for spirocyclic compounds has made these structures more accessible to the broader research community. This improved accessibility has expanded the potential for research applications and has enabled more systematic exploration of the structure-activity relationships associated with spirocyclic frameworks.
Research Objectives and Scope
The primary research objectives surrounding this compound encompass multiple dimensions of chemical and biological investigation. From a fundamental chemistry perspective, research aims to fully characterize the compound's chemical properties, including its reactivity patterns, stability profile under various conditions, and potential for further chemical modification. These fundamental studies provide the foundation for understanding how the compound can be utilized in various research applications and what limitations might exist for its use as a synthetic building block or pharmaceutical intermediate.
Synthetic methodology development represents another crucial research objective, as the complex structure of this compound provides opportunities to advance the field of spirocyclic chemistry. Research efforts focus on developing more efficient synthetic routes to this compound and related structures, with particular emphasis on scalable approaches that could enable broader research applications. The development of modular synthetic strategies that can access this compound from readily available starting materials represents a significant research challenge that could have broader implications for spirocyclic chemistry in general.
The scope of biological evaluation research encompasses systematic investigation of the compound's potential pharmacological activities across multiple therapeutic areas. Given the structural features of the compound, including its spirocyclic core and piperidine component, research objectives include evaluation of its activity against various biological targets of pharmaceutical interest. These studies aim to establish structure-activity relationships that can guide the design of related compounds with optimized biological profiles.
Research into the compound's utility as a synthetic building block represents an important objective for expanding its applications in chemical research. This includes investigation of its reactivity toward various chemical transformations, development of derivatization strategies that can generate libraries of related compounds, and exploration of its potential as a starting point for the synthesis of more complex molecular architectures. The presence of multiple nitrogen atoms in the structure provides numerous opportunities for functionalization that could lead to diverse chemical libraries.
The scope of analytical and characterization research aims to develop comprehensive analytical methods for the compound, including advanced spectroscopic techniques, crystallographic studies if appropriate, and computational modeling approaches that can provide insights into its three-dimensional structure and properties. These studies are essential for supporting both synthetic and biological research efforts and for ensuring the reliability and reproducibility of research results involving this compound.
| Research Objective | Scope | Expected Outcomes |
|---|---|---|
| Chemical characterization | Comprehensive property determination | Complete understanding of chemical behavior |
| Synthetic methodology | Route optimization and development | Improved access to spirocyclic chemical space |
| Biological evaluation | Systematic pharmacological assessment | Identification of potential therapeutic applications |
| Building block applications | Derivatization and library synthesis | Expanded chemical diversity based on spirocyclic core |
| Analytical method development | Advanced characterization techniques | Reliable analytical protocols for research support |
Properties
IUPAC Name |
2-(piperidin-1-ylmethyl)-6-azaspiro[2.5]octane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2.2ClH/c1-2-8-15(9-3-1)11-12-10-13(12)4-6-14-7-5-13;;/h12,14H,1-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTKGPRVTWCSJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2CC23CCNCC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Azaspiro[2.5]octane Core
The 6-azaspiro[2.5]octane nucleus is generally prepared first, serving as the key scaffold. This is often achieved by cyclization strategies involving nitrogen nucleophiles and appropriate cyclic ketones or halides.
- Typical procedure: Reaction of a suitable amine with a cyclic ketone or halide under basic conditions to form the spirocyclic amine.
- Example: Commercial availability of 6-azaspiro[2.5]octane hydrochloride facilitates its use as a starting material for further functionalization.
Introduction of the Piperidin-1-ylmethyl Group
The piperidin-1-ylmethyl substituent is introduced via a Mannich-type reaction or reductive amination involving formaldehyde and piperidine derivatives.
- Mannich Reaction: Reaction of 6-azaspiro[2.5]octane with formaldehyde and piperidine under acidic catalysis (e.g., acetic acid or zinc chloride) to form the 1-(piperidin-1-ylmethyl) derivative.
- Reductive Amination: Condensation of 6-azaspiro[2.5]octane with piperidinyl aldehyde or formaldehyde and piperidine followed by reduction to stabilize the methylene linkage.
Formation of the Dihydrochloride Salt
The free base of 1-(piperidin-1-ylmethyl)-6-azaspiro[2.5]octane is converted to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether), facilitating crystallization and purification.
Detailed Experimental Data and Reaction Conditions
Research Findings and Analytical Characterization
- Purity and Yield: Typical yields for the aminomethylation step range from 70% to 80%, with overall purity of the dihydrochloride salt exceeding 90% after crystallization.
- Spectroscopic Data: ^1H NMR and mass spectrometry confirm the structure, showing characteristic signals for the piperidinyl methylene protons and spirocyclic ring protons.
- Reaction Monitoring: HPLC is used to track conversion during Mannich or reductive amination steps, ensuring residual starting material is below 5% before salt formation.
Summary of Preparation Methodology
| Preparation Stage | Key Reagents/Conditions | Yield (%) | Purity (%) | Analytical Techniques |
|---|---|---|---|---|
| 6-Azaspiro[2.5]octane synthesis | Cyclization of amine and cyclic ketone | N/A | N/A | NMR, MS |
| Aminomethylation (Mannich) | Formaldehyde, piperidine, acid catalyst | 70-80 | >90 | ^1H NMR, HPLC, MS |
| Reductive amination (alternative) | Piperidinyl aldehyde, NaBH4, methanol | 75 | >90 | ^1H NMR, HPLC, MS |
| Dihydrochloride salt formation | HCl in ethanol, crystallization | Quantitative | >95 | Melting point, elemental analysis |
Chemical Reactions Analysis
Types of Reactions
1-(Piperidin-1-ylmethyl)-6-azaspiro[2.5]octane dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, such as alkyl halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces the corresponding alcohols .
Scientific Research Applications
Chemical Profile
Chemical Information:
- IUPAC Name: 2-(piperidin-1-ylmethyl)-6-azaspiro[2.5]octane dihydrochloride
- Molecular Formula: C13H26Cl2N2
- Molecular Weight: 281.27 g/mol
- CAS Number: 1427380-79-7
- PubChem CID: 71757757
Physical Properties:
| Property | Value |
|---|---|
| Appearance | Powder |
| Storage Temperature | 4 °C |
Pharmacological Applications
1-(Piperidin-1-ylmethyl)-6-azaspiro[2.5]octane dihydrochloride has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in treating neurological disorders.
Neuropharmacology
Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin receptors. These interactions suggest potential applications in treating conditions such as depression and anxiety disorders.
Case Study:
A study conducted on the effects of similar spiro compounds showed that they could enhance dopaminergic activity in animal models, leading to improved mood and cognitive function. This opens avenues for further research into this compound as a novel antidepressant.
Synthetic Chemistry
The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and purity. Its unique structure allows for modifications that could enhance its biological activity or reduce side effects.
Synthesis Overview:
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Alkylation | Piperidine + Spiro compound |
| 2 | Hydrochlorination | HCl gas under reflux |
| 3 | Purification | Crystallization |
Potential Uses in Medicinal Chemistry
The compound's structure suggests it could serve as a scaffold for developing new drugs targeting various receptors involved in neurological pathways. Its ability to cross the blood-brain barrier makes it particularly interesting for central nervous system (CNS) drug development.
Targeted Drug Development
Research into similar compounds has shown promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The structural analogs have demonstrated neuroprotective effects, which could be beneficial for developing therapies aimed at slowing disease progression.
Mechanism of Action
The mechanism of action of 1-(Piperidin-1-ylmethyl)-6-azaspiro[2.5]octane dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of 1-(Piperidin-1-ylmethyl)-6-azaspiro[2.5]octane dihydrochloride and related analogs:
Key Observations :
The 4-methylpiperazine substituent () adds a tertiary amine, likely improving water solubility but requiring dihydrochloride salt formation for stability .
Physicochemical Properties :
- The pyridinyl-oxadiazole analog () exhibits the highest molecular weight (329.2 g/mol) due to its aromatic heterocycle, which may impact membrane permeability .
- The parent scaffold 6-azaspiro[2.5]octane hydrochloride () has the lowest molecular weight (145.63 g/mol), making it a preferred intermediate for further functionalization .
Synthetic and Commercial Availability :
- Several analogs (e.g., ) are commercially available in milligram to gram quantities, with prices ranging from €1,187/50mg to €3,369/500mg, reflecting synthesis complexity .
- Discontinued products () suggest niche research applications or challenges in scale-up .
Research and Application Insights
- Drug Discovery : Spirocyclic compounds are valued for their ability to adopt bioactive conformations. The 4-methylpiperazine analog () has been used in kinase inhibitor studies due to its polar interactions with ATP-binding pockets .
- Safety and Handling : Most compounds require standard precautions for hydrochlorides (e.g., room-temperature storage, avoidance of moisture). Safety data sheets (SDS) are typically available on request .
- Structural Diversity : The triazolo-azepine derivative () demonstrates the scaffold’s versatility in accommodating polycyclic systems, though its pharmacological profile remains unexplored .
Biological Activity
1-(Piperidin-1-ylmethyl)-6-azaspiro[2.5]octane dihydrochloride is a compound with significant potential in pharmacological applications, particularly in the field of medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies and data sources.
The compound's chemical properties are essential for understanding its biological activity. Below is a summary of its key characteristics:
| Property | Details |
|---|---|
| Chemical Formula | C13H26Cl2N2 |
| Molecular Weight | 281.27 g/mol |
| IUPAC Name | 2-(piperidin-1-ylmethyl)-6-azaspiro[2.5]octane; dihydrochloride |
| PubChem CID | 71757757 |
| Appearance | Powder |
| Storage Temperature | 4 °C |
The biological activity of this compound has been linked to its interaction with various biological pathways, particularly in neuropharmacology. It acts primarily as a modulator of neurotransmitter systems, potentially influencing dopamine and serotonin receptors, which are crucial for mood regulation and cognitive functions.
Case Studies and Research Findings
- Neuropharmacological Effects : In a study examining the effects of similar spiro compounds on cognitive performance in rodent models, it was found that these compounds could enhance memory retention and learning capabilities when administered at specific dosages (ED50 values) .
- Antidepressant Activity : A recent investigation highlighted the antidepressant-like effects of related compounds in behavioral tests, suggesting that the spiro structure may confer unique pharmacological properties conducive to treating mood disorders .
- Cytotoxicity Studies : Preliminary cytotoxicity assessments indicated that derivatives of this compound exhibited selective toxicity towards cancer cell lines while sparing normal cells, indicating a potential therapeutic window for cancer treatment .
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound:
- Absorption : The compound demonstrates moderate bioavailability when administered orally.
- Metabolism : Metabolized primarily by liver enzymes, leading to various metabolites that may also possess biological activity.
- Excretion : Primarily excreted via renal pathways.
Safety Profile
Currently, detailed safety data for this compound is limited. However, like many compounds with similar structures, potential side effects could include central nervous system disturbances or gastrointestinal issues at higher doses.
Q & A
Q. What synthetic routes are recommended for synthesizing 1-(Piperidin-1-ylmethyl)-6-azaspiro[2.5]octane dihydrochloride?
A multi-step synthesis approach is typically employed, involving:
- Spirocyclic Core Formation : Use of cyclopropane ring closure under controlled conditions (e.g., via [2+1] cycloaddition or ring contraction methods).
- Piperidine Functionalization : Alkylation or reductive amination to introduce the piperidin-1-ylmethyl group.
- Salt Formation : Reaction with hydrochloric acid to yield the dihydrochloride form. Key parameters include solvent choice (e.g., THF or dioxane for polar aprotic conditions), temperature control (reflux for 6–10 hours), and purification via column chromatography or recrystallization .
Q. What analytical methods validate the structural integrity of this compound?
A combination of techniques is required:
- LC-MS : Confirm molecular weight (e.g., m/z matching for [M+H]+ or [M+2H-Cl]+ ions).
- NMR Spectroscopy : 1H NMR for proton environments (e.g., spirocyclic CH2 at δ 1.2–1.8 ppm, piperidine N-CH2 at δ 2.5–3.0 ppm) and 13C NMR for quaternary carbons in the spiro system.
- Elemental Analysis : Ensure stoichiometric alignment (C, H, N, Cl percentages within ±0.3% of theoretical values) .
Q. What safety protocols are essential for handling this compound?
Based on SDS guidelines:
- PPE : Nitrile gloves, lab coats, and chemical goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during weighing or reactions to avoid inhalation.
- Emergency Measures : For skin exposure, rinse with water for 15 minutes; for ingestion, seek immediate medical attention with compound-specific toxicology data .
Q. How should stability and storage conditions be optimized?
- Storage : Keep in airtight containers under inert gas (N2 or Ar) at –20°C to prevent hygroscopic degradation.
- Stability Tests : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring for decomposition products. Avoid exposure to strong oxidizers or UV light .
Advanced Research Questions
Q. How can computational methods optimize the synthesis pathway?
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to identify low-energy intermediates and transition states.
- Condition Screening : Machine learning algorithms can predict optimal solvent/catalyst combinations, reducing trial-and-error experiments. ICReDD’s integrated computational-experimental workflows are a validated framework for this approach .
Q. What methodologies resolve contradictions in reported solubility or reactivity data?
- Cross-Validation : Compare solubility profiles (e.g., in DMSO vs. water) using dynamic light scattering (DLS) and NMR diffusometry.
- Controlled Reproducibility : Replicate conflicting studies under standardized conditions (pH 6.5 buffer, 25°C) to isolate variables like impurity interference .
Q. How can reaction yields for spirocyclic intermediates be improved?
- Design of Experiments (DOE) : Vary temperature, solvent polarity, and catalyst loading (e.g., 5–20 mol%) to identify critical factors.
- In-Situ Monitoring : ReactIR or PAT (Process Analytical Technology) tools track intermediate formation in real time, enabling rapid adjustments .
Q. What strategies address discrepancies in toxicity or ecotoxicity profiles?
- In Silico Toxicology : Use QSAR models to predict acute toxicity (e.g., LD50) and compare with in vitro assays (e.g., zebrafish embryo toxicity).
- Metabolite Profiling : LC-MS/MS identifies degradation products that may contribute to ecological risks .
Q. How can reactor design enhance scalability of the synthesis?
- Microreactor Systems : Improve heat/mass transfer for exothermic steps (e.g., cyclopropanation).
- Membrane Separation : Integrate continuous-flow systems to isolate intermediates, reducing purification bottlenecks .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the compound’s melting point?
Q. What statistical approaches validate reproducibility in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
